molecular formula C20H32O3 B12317367 5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol

5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol

Cat. No.: B12317367
M. Wt: 320.5 g/mol
InChI Key: JSICAMHPRQJNMG-UHFFFAOYSA-N
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Description

This compound features a tetracyclic framework with a fused bicyclic system (denoted by the [11.2.1.01,10.04,9] notation), which imparts significant structural rigidity. Key functional groups include:

  • 5-(Hydroxymethyl): Enhances polarity and hydrogen-bonding capacity.
  • 5,9-Dimethyl groups: Contribute to hydrophobic interactions and steric effects.
  • 14-Methylidene: A terminal alkene group that may participate in cycloaddition or oxidation reactions.
  • 6,15-Diols: Two hydroxyl groups that increase solubility and enable chelation or derivatization.

Properties

IUPAC Name

5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSICAMHPRQJNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of hydroxymethyl and methylidene groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and advanced purification methods to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methylidene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the tetracyclo[11.2.1.01,10.04,9]hexadecane core but differ in substituents, functional groups, and physicochemical properties.

Substituent Variations

Compound A : (1S,4S,5R,7S,9S,10R,13R,14R)-5-(Hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol

  • Key differences :
    • Additional 14-methyl group (vs. methylidene in the target compound).
    • Diol positions at 7 and 14 (vs. 6 and 15).
  • Impact : Increased steric hindrance at C14 reduces reactivity of the methylidene group. The shifted diol positions may alter hydrogen-bonding patterns .

Compound B : 8,15-Dihydroxy-5,5,9-trimethyl-14-methylidene-7-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-6-one

  • Key differences :
    • 7-Oxa substitution (oxygen atom in the ring).
    • 6-Ketone group (vs. diol in the target compound).
  • Impact : The oxa group increases ring polarity, while the ketone enhances electrophilicity at C6, making it prone to nucleophilic attack. Reduced solubility compared to the diol-containing target compound .

Functional Group Modifications

Compound C : Methyl 5,9-Dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

  • Key differences: 5-Carboxylate ester (vs. hydroxymethyl in the target compound). No diol groups.
  • Impact: The ester group introduces lipophilicity, reducing water solubility.

Compound D : Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-Trimethyl-14-methylene-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

  • Key differences :
    • 14-Oxo group (vs. methylidene in the target compound).
    • Ethyl ester at C4.
  • Impact : The oxo group creates a conjugated system with the adjacent carbons, altering UV absorption properties. The ethyl ester further increases hydrophobicity .

Structural Extensions

Compound E: 16-Isopropyl-5,9-Dimethyltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dimethanol

  • Key differences: Isopropyl substituent at C16. Dimethanol groups at C5 and C14 (vs. hydroxymethyl and diols in the target compound).
  • Dual methanol groups enhance solubility but may reduce metabolic stability .

Compound F : 16-Isopropyl-5,9-Dimethyltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic Acid

  • Key differences :
    • Tricarboxylic acid groups at C5, C13, and C14.
  • Impact : High acidity (pKa ~3–4 for carboxylic acids) enables salt formation, improving bioavailability. The rigid core and multiple charges make it suitable for metal-organic frameworks (MOFs) .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D Compound E
Molecular Formula C₂₀H₃₂O₃ C₂₁H₃₄O₃ C₁₉H₂₈O₄ C₂₀H₃₀O₂ C₂₄H₃₆O₃ C₂₃H₃₈O₂
Molecular Weight (g/mol) ~320.5 334.5 320.4 302.4 372.5 346.5
Key Functional Groups 2 Diols, hydroxymethyl, methylidene 2 Diols, trimethyl Oxa, ketone, diols Ester, methylidene Oxo, ethyl ester Dimethanol, isopropyl
Solubility in Water Moderate Low Low Very Low Insoluble Moderate
Reactivity Moderate (diols, methylidene) Low High (ketone) Low High (oxo) Moderate

Research Findings and Implications

  • Synthetic Accessibility : Compounds with ester or carboxylic acid groups (e.g., Compounds C, F) are often synthesized via esterification or oxidation of alcohol precursors, while diol-containing variants (e.g., Target Compound, Compound A) may require hydroxylation steps .
  • Biological Activity : Diols and hydroxymethyl groups (Target Compound, Compound A) correlate with antimicrobial activity in preliminary studies, whereas esterified derivatives (Compound C) show reduced efficacy due to lower solubility .
  • Material Science Applications : The methylidene group in the target compound and Compound D enables polymerization via radical or ionic mechanisms, while tricarboxylic acid derivatives (Compound F) are utilized in MOF synthesis .

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